molecular formula C19H36O3 B110599 Methyl ricinoleate CAS No. 141-24-2

Methyl ricinoleate

Cat. No.: B110599
CAS No.: 141-24-2
M. Wt: 312.5 g/mol
InChI Key: XKGDWZQXVZSXAO-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl ricinoleate is primarily synthesized through the transesterification of castor oil with methyl alcohol. This process involves the reaction of castor oil with methanol in the presence of a catalyst, typically sodium methoxide or potassium hydroxide . The reaction conditions usually include moderate temperatures and the removal of by-products to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound involves large-scale transesterification processes. The castor oil is first refined to remove impurities, followed by the addition of methanol and a catalyst. The mixture is then heated and stirred to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl ricinoleate undergoes various chemical reactions, including oxidation, reduction, and pyrolysis.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methyl ricinoleate is often compared with other fatty acid methyl esters, such as:

This compound is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications.

Properties

IUPAC Name

methyl (12R)-12-hydroxyoctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDWZQXVZSXAO-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: this compound has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of this compound be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of this compound. [, , , , , , , ]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of this compound?

A4: The thermal stability of this compound can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in this compound influence its properties?

A5: The hydroxyl group in this compound makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can this compound be used as a starting material for biodiesel production?

A6: Yes, this compound, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of this compound in the chemical industry?

A8: this compound serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of this compound, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in this compound impact its reactivity?

A10: The position of the double bond in this compound influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in this compound influence its reactivity?

A11: The hydroxyl group in this compound can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of this compound be improved?

A12: The stability of this compound can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify this compound?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify this compound in various matrices. [, ]

Q13: What factors can influence the dissolution rate of this compound?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of this compound. []

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